2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol
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Overview
Description
2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
The synthesis of 2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with cyclopropylmethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with ethylene oxide to yield the final compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol can be compared with other piperidine derivatives, such as:
2-(4-(Aminomethyl)piperidin-1-yl)ethanol: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-(4-(Methylamino)piperidin-1-yl)ethanol: Another related compound with distinct properties and applications.
2-(4-(Ethylamino)piperidin-1-yl)ethanol: Differing by the presence of an ethyl group, which can influence its pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C12H24N2O |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C12H24N2O/c15-8-7-14-5-3-12(4-6-14)10-13-9-11-1-2-11/h11-13,15H,1-10H2 |
InChI Key |
ZEASAKSJOQKUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2CCN(CC2)CCO |
Origin of Product |
United States |
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